molecular formula C11H16N2 B037881 (R)-(-)-1-Benzyl-3-aminopyrrolidine CAS No. 114715-39-8

(R)-(-)-1-Benzyl-3-aminopyrrolidine

Cat. No. B037881
CAS RN: 114715-39-8
M. Wt: 176.26 g/mol
InChI Key: HBVNLKQGRZPGRP-LLVKDONJSA-N
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Description

Synthesis Analysis

The synthesis of (R)-(-)-1-Benzyl-3-aminopyrrolidine involves several key strategies aiming at stereoselectivity and high yields. One notable approach includes the asymmetric synthesis of 4-aminopyrrolidine derivatives, showcasing the diastereoselective conjugate addition of lithium (S)-N-benzyl-N-[small alpha]-methylbenzylamide, leading to efficient asymmetric syntheses with high diastereomeric and enantiomeric excesses (Bunnage et al., 2004). Another method describes a convenient route to 1-benzyl 3-aminopyrrolidine, emphasizing reactions mainly in aqueous conditions and highlighting the utility of the Curtius rearrangement for the synthesis (Jean et al., 2001).

Molecular Structure Analysis

Computational studies have provided insights into the structure-directing effects of benzylpyrrolidine derivatives, including (R)-(-)-1-Benzyl-3-aminopyrrolidine. These studies shed light on how such molecules influence the synthesis of microporous materials, highlighting the significance of electrostatic interactions and molecular packing within the pores (Gómez-Hortigüela et al., 2004).

Chemical Reactions and Properties

(R)-(-)-1-Benzyl-3-aminopyrrolidine participates in various chemical reactions, demonstrating its versatility as a synthetic intermediate. It serves as a precursor for the synthesis of complex molecules, such as nemonapride, through reactions that include Birch reduction and coupling with benzoic acid derivatives, illustrating its role in the construction of pharmacologically relevant compounds (Hoang et al., 2008).

Physical Properties Analysis

The physical properties of (R)-(-)-1-Benzyl-3-aminopyrrolidine, such as solubility, melting point, and crystalline structure, are crucial for its application in synthesis and pharmaceutical formulations. While specific studies focusing solely on these properties were not identified, understanding these aspects is essential for optimizing reaction conditions and storage requirements.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and compatibility with various solvents and reagents, are fundamental for the effective use of (R)-(-)-1-Benzyl-3-aminopyrrolidine in synthetic pathways. Its reactivity in stereoselective aminations and the ability to form stable complexes with metals underline its chemical versatility and potential in medicinal chemistry applications (Fenton et al., 1992).

Scientific Research Applications

Convenient Synthesis Routes

Jean et al. (2001) detailed a rapid and mainly aqueous condition synthesis of 1-Benzyl 3-aminopyrrolidine, starting from commercially available materials. This process is significant for producing this compound in high yields, highlighting its accessibility for various research and industrial applications Jean et al., 2001.

Enhancing Enantioselectivity

Höhne, Robins, and Bornscheuer (2008) explored the kinetic resolution of 3-aminopyrrolidine with ω-transaminases, demonstrating how protection strategies can substantially enhance reaction rates and enantioselectivity. This research underscores the compound's role in producing enantiomerically pure substances, vital for pharmaceuticals Höhne et al., 2008.

Optimization of Resolution Processes

Sakurai, Yuzawa, and Sakai (2008) reported on the optimization of diastereomeric salt formation processes for resolving 3-aminopyrrolidine, focusing on industrial-scale production. This work illustrates the practical aspects of producing enantiopure compounds from (R)-(-)-1-Benzyl-3-aminopyrrolidine Sakurai et al., 2008.

Chiral Derivatizing Agents

Bhushan and Lal (2013) incorporated (R)-(+)-naphthylethyl amine and (S)-(+)-1-benzyl-3-aminopyrrolidine into cyanuric chloride to create new chiral derivatizing agents for the enantioseparation of amino acids. This application is pivotal for analytical chemistry, enabling the separation and analysis of chiral compounds Bhushan & Lal, 2013.

Asymmetric Synthesis

The asymmetric synthesis of important chiral building blocks using (R)-(-)-1-Benzyl-3-aminopyrrolidine has been detailed by several researchers, including Bunnage et al. (2004), who reported on the diastereoselective synthesis of 4-aminopyrrolidine-3-carboxylic acid derivatives. Such syntheses are crucial for developing pharmaceuticals and biologically active molecules Bunnage et al., 2004.

Chemo-enzymatic Preparations

Iding, Wirz, and Rogers-Evans (2004) introduced a chemo-enzymatic method to prepare chiral 3-aminopyrrolidine derivatives, highlighting the compound's versatility in enzyme-catalyzed reactions. This approach is essential for sustainable and selective synthesis processes Iding et al., 2004.

properties

IUPAC Name

(3R)-1-benzylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c12-11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9,12H2/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVNLKQGRZPGRP-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1N)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80364011
Record name (R)-(-)-1-Benzyl-3-aminopyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(-)-1-Benzyl-3-aminopyrrolidine

CAS RN

114715-39-8
Record name (R)-(-)-1-Benzyl-3-aminopyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R)-(-)-1-Benzyl-3-aminopyrrolidine
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The 1-benzyl-3-aminopyrrolidine monomethanesulfonate (2 g) was dissolved in water (5 mL). And then 30% sodium hydroxide was added to the solution to isolate 1-benzyl-3-aminopyrrolidine. The solution was extracted with toluene (20 mL) and then concentrated. Thus, oily 1-benzyl-3-aminopyrrolidine (1.10 g) was recovered.
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1-benzyl-3-aminopyrrolidine monomethanesulfonate
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2 g
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5 mL
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Synthesis routes and methods III

Procedure details

In the same manner as in Example 12, a cell-dispersion solution was prepared. Into a flask in which substrates, that is, 900 mg of 1-benzyl-3-pyrrolidinone and 928.2 mg of (S)-α-phenethylamine were added in advance, 3 ml of the cell-dispersion solution, 3.7 mg of pyridoxal phosphate, and 3 mL of a 1M potassium phosphate buffer (pH 6.8) were introduced. The whole volume was adjusted to 30 mL by adding deionized water therein. This was reacted at 30° C. for 16 hours with stirring. After the reaction is completed, 1-benzyl-3-aminopyrrolidine thus produced in the reaction mixture was analyzed via HPLC with the conditions described below. This showed that 1-benzyl-3-aminopyrrolidine was produced with a conversion rate of 75.1%, and it had a (S) configuration and optical purity of 79.2% e.e.
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900 mg
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(S)-α-phenethylamine
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928.2 mg
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cell-dispersion solution
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3 mL
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3.7 mg
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